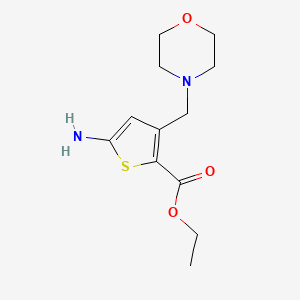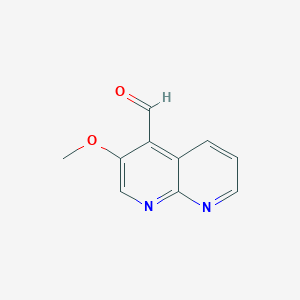
3-Methoxy-1,8-naphthyridine-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-1,8-naphthyridine-4-carbaldehyde is a heterocyclic aromatic organic compound characterized by a fused pyridine and benzene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-1,8-naphthyridine-4-carbaldehyde typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as 3-methoxy-1,8-naphthyridine, followed by formylation to introduce the aldehyde group. Reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-1,8-naphthyridine-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often requiring polar aprotic solvents.
Major Products Formed:
Oxidation: 3-Methoxy-1,8-naphthyridine-4-carboxylic acid.
Reduction: 3-Methoxy-1,8-naphthyridine-4-ol or 3-Methoxy-1,8-naphthyridine-4-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-1,8-naphthyridine-4-carbaldehyde has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceuticals, particularly in the design of new drugs targeting various diseases.
Industry: Its unique chemical properties make it valuable in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Methoxy-1,8-naphthyridine-4-carbaldehyde exerts its effects depends on its molecular targets and pathways involved. For example, in antimicrobial applications, the compound may interact with bacterial enzymes or cell membranes, disrupting their function and leading to bacterial cell death. In anticancer applications, it may inhibit specific signaling pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
1,5-Naphthyridine
1,8-Naphthyridine
3-Methoxy-1,5-naphthyridine
3-Methoxy-1,8-naphthyridine
Properties
Molecular Formula |
C10H8N2O2 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
3-methoxy-1,8-naphthyridine-4-carbaldehyde |
InChI |
InChI=1S/C10H8N2O2/c1-14-9-5-12-10-7(8(9)6-13)3-2-4-11-10/h2-6H,1H3 |
InChI Key |
YERCYIKLUCSUOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C2C(=C1C=O)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


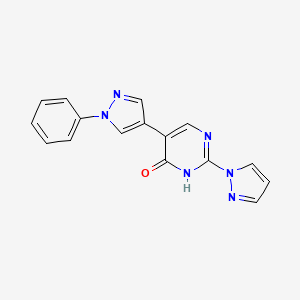
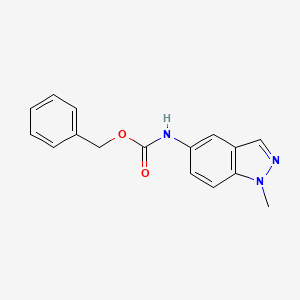
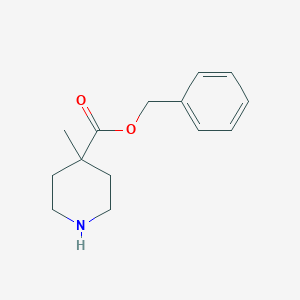
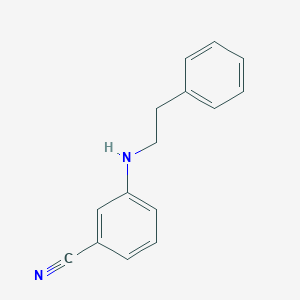
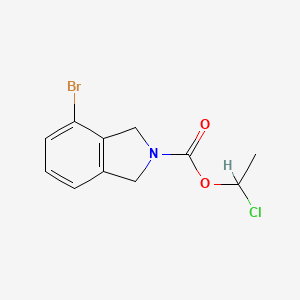

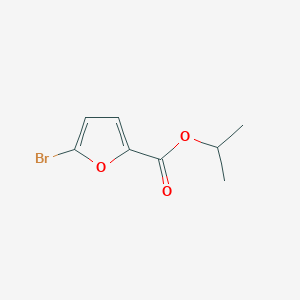
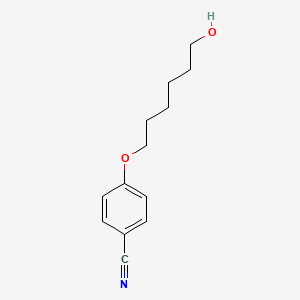
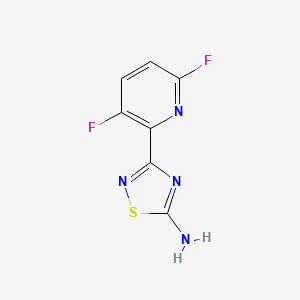
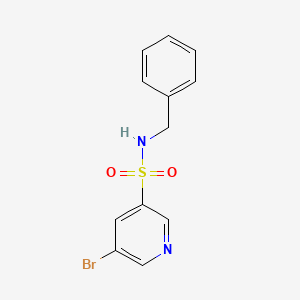
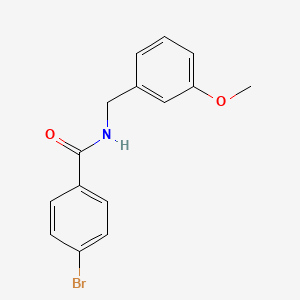
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-methylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B15357299.png)

